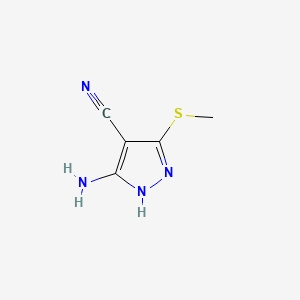

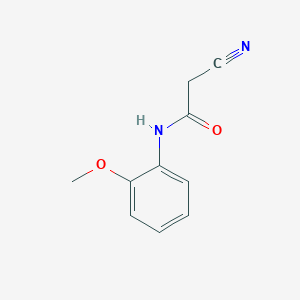

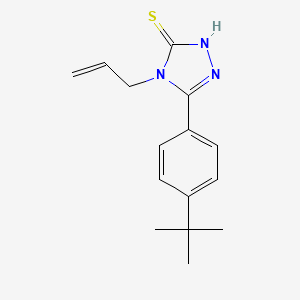

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

概要

説明

Synthesis Analysis The synthesis of related pyrazole carbonitriles involves multicomponent reactions, showcasing the compound's role in constructing complex heterocyclic systems. A notable method involves one-pot reactions, utilizing substrates like malononitrile and various aldehydes in the presence of catalysts or under catalyst-free conditions, leading to high yields of pyrazole derivatives (Patel, 2017).

Molecular Structure Analysis The molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, a closely related compound, reveals a pyrazole ring substituted with amino and carbonitrile groups, indicating the potential structural similarities and reactivity patterns with 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. The crystal structure is characterized by intermolecular N-H…N and C-H…Cl interactions, highlighting the compound's potential for forming dimers and engaging in various chemical interactions (Fathima et al., 2014).

科学的研究の応用

Synthesis of Heterocyclic Compounds

3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of pyrazolo[1,5-a]pyrimidines, which exhibit notable antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Building Blocks for Pyrazole Derivatives

The compound is recognized as an important building block for the creation of a wide variety of pyrazole derivatives. Its utility in synthesis was demonstrated by its reaction with CH3I, leading to methylation at endocyclic nitrogens and the formation of different isomers, dependent on the substituents present in the pyrazole ring (Ren et al., 2010).

Development of Biologically Significant Compounds

This chemical is instrumental in the development of biologically significant heterocyclic compounds. Recent advances in this field include the preparation of various compounds using one-pot multicomponent reactions, highlighting its role as a scaffold for creating pharmacologically relevant structures (Patel, 2017).

Use in Corrosion Inhibition

Research also indicates its potential in corrosion inhibition. For example, certain pyrazole derivatives have been evaluated for their efficiency in inhibiting mild steel corrosion in acidic environments, demonstrating significant corrosion inhibition performance (Abdel Hameed et al., 2020).

Electronic and Spectral Property Enhancement

Studies have been conducted on pyrazole derivatives to understand their interaction with fullerene molecules, focusing on identifying electronic properties and enhancements in spectral properties upon adsorption. These investigations provide insights into the molecule's structural and electronic characteristics, as well as its potential biological activities (2022).

Antimicrobial and Molecular Docking Studies

Some derivatives of this compound have been synthesized and screened for antimicrobial activity. The compounds displayed potent activity against both Gram-positive and Gram-negative bacteria, with theoretical docking results suggesting their potential as DNA gyrase inhibitors (Moustafa et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and may form combustible dust. It is harmful if swallowed. The compound should be handled with care, avoiding ingestion and ensuring good ventilation during storage .

将来の方向性

The compound has potential applications in various fields due to its chemical properties. For instance, it has been used as an efficient electrolyte additive in dye-sensitized solar cells . It has also been used in the synthesis of various chemical structures, indicating its potential for further exploration in chemical synthesis .

作用機序

Target of Action

Similar compounds such as 3-amino-5-methylthio-1h-1,2,4-triazole and 2-amino-5-methyl-1,3,4-thiadiazole have been studied, suggesting that this compound may interact with similar targets

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms . The compound may bind to its target, causing conformational changes that affect the target’s function. More research is required to determine the exact mode of action of this compound.

Biochemical Pathways

A study on a similar compound, 3-amino-5-methylthio-1h-1,2,4-triazole, suggests that it may be involved in the synthesis of heterocyclic disperse azo dyes based on 8-hydroxyquinoline

Result of Action

Similar compounds have been shown to have various effects, such as inhibiting certain enzymes or interacting with various receptors . More research is needed to determine the specific effects of this compound.

Action Environment

The action, efficacy, and stability of 3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can be influenced by various environmental factors. For instance, a study has shown that a similar compound, 3-amino-5-methylthio-1H-1,2,4-triazole, can act as an efficient electrolyte additive in dye-sensitized solar cells . .

特性

IUPAC Name |

5-amino-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c1-10-5-3(2-6)4(7)8-9-5/h1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVUVQGOSHLPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352956 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72760-85-1 | |

| Record name | 5-Amino-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-5-(METHYLTHIO)PYRAZOLE-4-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylurea](/img/structure/B1269194.png)

![4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-](/img/structure/B1269222.png)